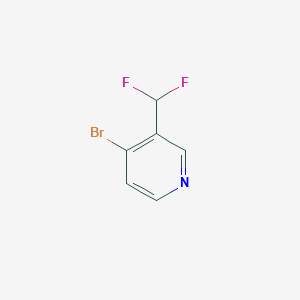

4-Bromo-3-(difluoromethyl)pyridine

説明

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring, a six-membered heteroaromatic compound containing one nitrogen atom, is a ubiquitous and vital scaffold in the realm of organic and medicinal chemistry. smolecule.comscispace.com Its presence in numerous natural products, such as alkaloids and vitamins, underscores its biological importance. scispace.com In synthetic chemistry, pyridine derivatives serve as crucial precursors and intermediates for a wide range of more complex molecules. rsc.org The nitrogen atom in the ring imparts a degree of basicity and allows for improved water solubility, which are desirable traits in the development of therapeutic agents. smolecule.com The pyridine scaffold's unique electronic properties and its capacity for functionalization make it a "privileged scaffold," consistently incorporated into a diverse array of FDA-approved drugs and next-generation agrochemicals. scispace.combldpharm.com

Role of Halogen Substituents in Pyridine Derivatization and Reactivity

The introduction of a halogen atom, such as bromine, onto a pyridine ring is a fundamental strategy for increasing its synthetic utility. sinfoochem.com Halopyridines are key building blocks because the carbon-halogen bond serves as a reactive handle for a multitude of chemical transformations. sinfoochem.com This is particularly important for electron-deficient aromatic systems like pyridine, where direct functionalization can be challenging. sinfoochem.com The halogen substituent enables a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the precise and controlled formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for diversifying chemical structures during the development of new drugs and agrochemicals, providing a strategic point for molecular modification in structure-activity relationship (SAR) studies. sigmaaldrich.com

Impact of Difluoromethyl Moieties on Molecular Properties and Research Trajectories

The difluoromethyl (CF₂H) group has garnered significant interest in medicinal and agricultural chemistry due to its unique electronic properties. rsc.orgrsc.org It is often employed as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, meaning it can mimic these functional groups while offering improved metabolic stability and membrane permeability. rsc.orgnih.gov The introduction of a CF₂H group can profoundly influence a molecule's binding affinity to biological targets, lipophilicity, and bioavailability. scispace.comrsc.org Unlike the more common trifluoromethyl (CF₃) group, the CF₂H group can also act as a hydrogen bond donor, a characteristic that can be exploited to enhance interactions with enzymes and receptors. rsc.org This modulation of molecular properties has made difluoromethylation a key strategy in the design of novel pharmaceuticals and pesticides. rsc.orgnih.gov

Overview of 4-Bromo-3-(difluoromethyl)pyridine within the Context of Advanced Chemical Research

This compound, with the CAS number 1256821-48-3, is a chemical compound that embodies the strategic combination of the features discussed above. smolecule.combldpharm.com It integrates a synthetically versatile bromine atom at the 4-position of the pyridine ring with a property-modulating difluoromethyl group at the 3-position.

This specific arrangement makes this compound a highly valuable building block in advanced chemical research. smolecule.com The bromine atom provides a reactive site for cross-coupling reactions, enabling the attachment of various other molecular fragments. Simultaneously, the adjacent difluoromethyl group can impart favorable biological and physical properties to the final target molecule. smolecule.com Consequently, this compound serves as a key intermediate in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. smolecule.com Its structure is a testament to the rational design of molecular building blocks aimed at accelerating the discovery of new bioactive compounds. smolecule.com

Data Table: this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1256821-48-3 bldpharm.com |

| Molecular Formula | C₆H₄BrF₂N bldpharm.com |

| Molecular Weight | 208.00 g/mol sigmaaldrich.comsigmaaldrich.com |

| Structure | A pyridine ring substituted with a bromine atom at position 4 and a difluoromethyl group at position 3. smolecule.com |

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGPWMOAKBGODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 4 Bromo 3 Difluoromethyl Pyridine

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom at the 4-position of the pyridine (B92270) ring serves as a handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in constructing more complex molecular architectures.

Suzuki-Miyaura Coupling for Aromatic Substitutions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.orgnih.gov In the context of 4-bromo-3-(difluoromethyl)pyridine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reaction conditions for Suzuki-Miyaura coupling can be adapted for a wide range of substrates, including those with sensitive functional groups. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govyoutube.com For instance, the use of ligands like SPhos and XPhos has been shown to be effective in the coupling of challenging substrates. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 4-Bromo-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/MeOH | 4-Phenyl-6H-1,2-oxazine | 82% nih.gov |

| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | Diaryl-coupled product | - youtube.com |

| Aryl bromides | Benzyloxyethyltrifluoroborate | PdCl₂(AtaPhos)₂ | Cs₂CO₃ | Toluene/H₂O | Coupled products | Good nih.gov |

Stille Coupling and Other Organometallic Cross-Coupling Methodologies

The Stille coupling offers another versatile method for carbon-carbon bond formation, utilizing organotin reagents. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups and the stability of the organotin reagents. nrochemistry.com The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com A key advantage is that organotin compounds are often stable to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Recent advancements have focused on developing Stille couplings that are catalytic in tin, thereby minimizing tin waste and toxicity concerns. msu.edu

Heck, Sonogashira, and Negishi Coupling Applications

Heck Coupling: This reaction couples aryl halides with alkenes to form substituted alkenes. While specific examples with this compound are not prevalent in the provided search results, the general applicability of Heck reactions to aryl bromides suggests its potential for modifying this compound.

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is conducted under mild conditions and tolerates a variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.org The reaction of 4-bromo-substituted heterocycles with terminal alkynes under typical Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N, toluene] has been shown to produce the corresponding 4-alkynyl-substituted products in good yields. nih.gov For instance, palladium-catalyzed Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine (B1586626) with phenylacetylene (B144264) derivatives lead to the displacement of bromine atoms at the 2- and 6-positions. arkat-usa.org

Negishi Coupling: The Negishi coupling involves the reaction of organozinc compounds with organic halides, catalyzed by a palladium or nickel catalyst. wikipedia.org This method is particularly useful for forming C(sp³)-C(sp²) bonds. mit.edu A significant application is the palladium-catalyzed Negishi cross-coupling of aryl halides with a (difluoromethyl)zinc reagent to synthesize difluoromethylated aromatic compounds. researchgate.net This reaction proceeds efficiently without the need for an activator for the transmetalation of the difluoromethyl group. researchgate.net The process is compatible with various functional groups, including esters, amides, and nitriles. nih.gov

Table 2: Overview of Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Features |

|---|---|---|

| Stille Coupling | Organotin reagents | Tolerates many functional groups, stable reagents, but toxic. organic-chemistry.orgnrochemistry.com |

| Heck Coupling | Alkenes | Forms substituted alkenes. |

| Sonogashira Coupling | Terminal alkynes | Mild conditions, high yields, forms arylalkynes. wikipedia.orglibretexts.org |

| Negishi Coupling | Organozinc reagents | Effective for C(sp³)-C(sp²) bond formation, can introduce difluoromethyl groups. wikipedia.orgresearchgate.net |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The electron-deficient nature of the pyridine ring, enhanced by the difluoromethyl group, facilitates nucleophilic aromatic substitution (SNAr) at the 4-position, where the bromine atom acts as a leaving group.

Amination and Alkoxylation Pathways

The bromine atom at the 4-position of the pyridine ring is susceptible to displacement by nucleophiles such as amines and alkoxides. The regioselectivity of nucleophilic attack on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. stackexchange.com

Direct amination of pyridines to access 4-aminopyridines can be achieved through nucleophilic substitution of hydrogen (SNH) reactions, which proceed via 4-pyridyl pyridinium (B92312) salt intermediates. nih.gov While this method doesn't directly involve the bromo-substituent, it highlights the inherent reactivity of the 4-position towards nucleophilic attack.

Exchange Reactions with Other Nucleophiles

The bromine atom can also be exchanged with other nucleophiles. For instance, the reaction of pyridine derivatives with certain reagents can lead to the formation of dearomatized dihydropyridine (B1217469) intermediates, which can then be rearomatized to form different substituted products. nih.gov While direct examples with this compound are not detailed, the principles of nucleophilic substitution on the pyridine ring are well-established. stackexchange.comnih.gov

Functionalization of the Pyridine Core via Metalation and C-H Activation

The pyridine ring of this compound is electron-deficient, a characteristic enhanced by the electron-withdrawing nature of both the bromine atom and the difluoromethyl group. This electronic profile dictates its reactivity in metalation and C-H activation reactions.

Directed Ortho-Metalation (DoM) Strategies and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.govacs.orgwikipedia.orgbaranlab.org The process involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by an electrophile. nih.govwikipedia.org For pyridine derivatives, the nitrogen atom itself can act as a directing group, but its interaction with strong bases like n-butyllithium can be complex, sometimes leading to nucleophilic addition at the C2 or C4 positions. harvard.edu

In the case of this compound, several factors influence the outcome of attempted DoM. The pyridine nitrogen could direct metalation to the C2 or C5 positions. The difluoromethyl group, being electron-withdrawing, increases the acidity of adjacent protons, potentially directing metalation to the C2 position. However, a significant competing pathway is metal-halogen exchange, which is often faster than deprotonation for aryl bromides. uwindsor.ca

Treatment of 3-bromopyridine (B30812) with n-butyllithium in toluene at low temperatures has been shown to effectively generate 3-lithiopyridine via bromine-lithium exchange, which can then be quenched with various electrophiles. princeton.edu Given this precedent, it is highly probable that reacting this compound with a strong lithium base would result in regioselective bromine-lithium exchange at the C4 position, rather than C-H deprotonation at C2 or C5. The resulting 3-(difluoromethyl)-4-pyridyllithium could then be intercepted by a range of electrophiles to introduce new substituents at the C4 position.

For true DoM to occur, where a C-H bond is cleaved, the use of hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) would be necessary to suppress both nucleophilic addition and potentially favor deprotonation over halogen exchange under specific conditions. znaturforsch.com Research on 3-chloro- and 3-bromobenzoic acids has shown that ortho-metalation can be achieved using hindered lithium dialkylamides. rsc.org However, without direct experimental evidence on this compound, metal-halogen exchange remains the most anticipated pathway with common organolithium reagents.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation offers an alternative, more atom-economical approach to functionalizing pyridines. znaturforsch.comrsc.org These reactions often rely on a directing group to achieve regioselectivity. rsc.orgnih.gov The pyridine nitrogen is a common directing group in these transformations, typically favoring functionalization at the C2 position.

For this compound, the pyridine nitrogen would be the primary directing group for transition metal catalysts like palladium, rhodium, or ruthenium. nih.govnih.gov This would be expected to direct C-H activation to the C2 position. The presence of the bulky and electron-withdrawing difluoromethyl group at the C3 position could sterically and electronically influence this process. While electron-withdrawing groups can deactivate the ring towards C-H activation, several catalytic systems have been developed that are tolerant of such functionalities. nih.gov

For instance, palladium-catalyzed C-H activation has been successfully applied to a variety of substituted pyridine derivatives. nih.gov In some cases, the regioselectivity of C-H functionalization on arenes bearing two N-heterocycles can be controlled by the choice of acid additive. acs.org While the difluoromethyl group's specific directing ability in such reactions is not extensively documented, it is known that strongly electron-withdrawing groups like trifluoromethyl can diminish yields in some C-H activation scenarios. nih.gov

A plausible transformation for this compound would be a palladium-catalyzed C-H arylation or alkenylation at the C2 position, directed by the pyridine nitrogen. The bromine at the C4 position would likely remain intact under many C-H activation conditions, offering a handle for subsequent cross-coupling reactions.

Transformations and Derivatizations Involving the Difluoromethyl Group

The difluoromethyl group is not merely a passive substituent; its unique electronic properties and the reactivity of its C-H and C-F bonds allow for a range of chemical transformations.

Interconversion of the Difluoromethyl Moiety with Other Fluorinated Groups

The transformation of a difluoromethyl group into other fluorinated moieties, such as a trifluoromethyl group, on an aromatic ring is a challenging but valuable conversion. Direct fluorination of a difluoromethyl group to a trifluoromethyl group is not a commonly reported transformation.

However, related transformations offer potential routes. For example, a photoredox-mediated hydrodefluorination of electron-deficient trifluoromethylarenes to their corresponding difluoromethylarenes has been developed. acs.org While this represents the reverse transformation, it highlights the possibility of manipulating the C-F bonds of fluoroalkyl groups under specific catalytic conditions.

Another potential avenue could involve radical-based deoxyfluorination strategies. youtube.com For instance, methods exist for the conversion of carboxylic acids to trifluoromethyl groups. While not a direct interconversion of the CF2H group, it points towards synthetic strategies that could potentially be adapted. A hypothetical two-step process could involve the oxidation of the difluoromethyl group to a carbonyl functionality, followed by a deoxofluorination reaction to install the trifluoromethyl group. Reagents like Deoxo-Fluor® can convert carboxylic acids to trifluoromethyl derivatives. organic-chemistry.org

Furthermore, the synthesis of [18F]difluoromethylarenes from aryl halides has been reported, showcasing methods to construct the CF2H group, which could potentially be adapted for isotopic labeling or further functionalization. nih.gov The synthesis of ArCF2X and [18F]Ar-CF3 from ArCF2SO2CF3 precursors also demonstrates the cleavage of a group attached to the difluoromethylated carbon, suggesting its accessibility for transformations. nih.gov

Reactions at the Difluoromethyl Carbon Atom

The hydrogen atom of the difluoromethyl group is acidic due to the strong electron-withdrawing effect of the two fluorine atoms and the adjacent pyridine ring. This allows for deprotonation by a strong base to generate a nucleophilic difluoromethyl anion (ArCF2-). This stabilized carbanion can then react with a variety of electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the difluoromethylated carbon.

This approach has been demonstrated for a range of difluoromethyl (hetero)arenes. The difluoromethylarene is treated with a strong base, such as a lithium amide, to generate the corresponding anion, which is then trapped in situ with an electrophile. This methodology provides access to a diverse array of more complex molecules.

For this compound, this transformation would provide a powerful tool for derivatization. The reaction would proceed as follows:

Deprotonation: Treatment of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature would selectively remove the proton from the difluoromethyl group.

Electrophilic Quench: The resulting nucleophilic species, 4-bromo-3-(lithiodifluoromethyl)pyridine, can then be reacted with a variety of electrophiles.

The table below illustrates potential derivatizations of this compound via this pathway.

| Electrophile | Reagent Example | Product Structure | Product Class |

| Aldehyde | Benzaldehyde | 1,1-Difluoro-2-hydroxy-2-phenylethyl)pyridine | |

| Ketone | Acetone | 1,1-Difluoro-2-hydroxy-2-propyl)pyridine | |

| Alkyl Halide | Methyl Iodide | 1,1-Difluoroethyl)pyridine | |

| Disulfide | Diphenyl disulfide | Difluoro(phenylthio)methyl)pyridine | |

| Isocyanate | Phenyl isocyanate | 2-(4-Bromo-3-pyridyl)-2,2-difluoro-N-phenylacetamide | |

| Carbon Dioxide | CO2 | 2-(4-Bromo-3-pyridyl)-2,2-difluoroacetic acid |

This strategy significantly expands the synthetic utility of this compound, allowing for the introduction of diverse functional groups tethered to the pyridine core through a difluoromethylene linker.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and confirming the presence and connectivity of the fluorine atoms. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's structure.

The ¹H NMR spectrum of 4-Bromo-3-(difluoromethyl)pyridine is expected to display distinct signals corresponding to the three protons on the pyridine (B92270) ring and the single proton of the difluoromethyl group.

The proton of the difluoromethyl group (CHF₂) is anticipated to appear as a triplet, a result of coupling to the two adjacent fluorine atoms (a ²J-HF coupling). Based on data from analogous difluoromethylated aromatic compounds, this triplet would likely be found in the downfield region, typically between δ 6.5 and 7.5 ppm. rsc.org

The three aromatic protons on the pyridine ring are expected to show signals with chemical shifts and multiplicities dictated by their positions relative to the nitrogen atom and the bromo and difluoromethyl substituents.

H-2: The proton at position 2, adjacent to the nitrogen, is expected to be the most deshielded, appearing as a singlet or a narrow doublet.

H-5: The proton at position 5, coupled to H-6, would likely appear as a doublet.

H-6: The proton at position 6, also coupled to H-5, would appear as a doublet further downfield than H-5 due to its proximity to the nitrogen atom.

The expected chemical shifts for these protons can be estimated by comparison with related bromopyridine structures. rsc.orgchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (CHF₂) | 6.5 - 7.5 | Triplet (t) | ²J-HF ≈ 56-60 Hz |

| H-2 | 8.5 - 8.7 | Singlet (s) or Doublet (d) | |

| H-6 | 8.4 - 8.6 | Doublet (d) | ³J-HH ≈ 5 Hz |

| H-5 | 7.6 - 7.8 | Doublet (d) | ³J-HH ≈ 5 Hz |

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the difluoromethyl group.

The most characteristic signal is that of the difluoromethyl carbon (CHF₂). Due to one-bond coupling with the two fluorine atoms (¹J-CF), this signal appears as a distinct triplet. In similar difluoromethylated heterocyclic compounds, this signal is typically observed around δ 110-115 ppm, with a large coupling constant (¹J-CF) of approximately 255-257 Hz. rsc.org

The five aromatic carbon signals will be influenced by the electronegativity of the nitrogen atom and the inductive and resonance effects of the substituents.

C-4 (C-Br): The carbon atom bonded to the bromine is expected to have a chemical shift in the range of δ 115-125 ppm.

C-3 (C-CHF₂): This carbon will be influenced by the attached difluoromethyl group and its signal may show further coupling to the fluorine atoms.

C-2, C-5, C-6: These carbons will appear in the aromatic region, with C-2 and C-6 being the most deshielded due to their proximity to the ring nitrogen.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHF₂ | 110 - 115 | Triplet (t) | ¹J-CF ≈ 255-257 Hz |

| C-Br (C-4) | 115 - 125 | Singlet (s) or Triplet (t) | |

| C-CHF₂ (C-3) | 130 - 140 | Triplet (t) | ²J-CF ≈ 20-25 Hz |

| C-5 | 125 - 135 | Singlet (s) | |

| C-2 | 150 - 155 | Singlet (s) | |

| C-6 | 148 - 152 | Singlet (s) |

¹⁹F NMR spectroscopy is essential for the unambiguous confirmation of the difluoromethyl group. acgpubs.org The spectrum is expected to be relatively simple, showing a single resonance for the two chemically equivalent fluorine atoms. This resonance will be split into a doublet due to coupling with the single proton of the difluoromethyl group (a ²J-HF coupling).

Based on a wide range of compounds containing the Ar-CHF₂ moiety, the chemical shift for the fluorine atoms is expected to be in the range of δ -90 to -95 ppm (relative to CFCl₃). rsc.org The observed ²J-HF coupling constant typically falls between 56 and 60 Hz, consistent with the triplet observed in the ¹H NMR spectrum. rsc.orgsemanticscholar.org The wide chemical shift dispersion in ¹⁹F NMR ensures that this signal is typically well-separated from other potential fluorine-containing impurities, making it a reliable diagnostic tool. acgpubs.org

Vibrational Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-H stretch of the difluoromethyl group would also appear in this region.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1610-1400 cm⁻¹ region. rsc.orgresearchgate.net

C-F Vibrations: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the C-F bonds in the difluoromethyl group are a key feature, typically found in the 1100-1000 cm⁻¹ region. rsc.org

C-Br Vibration: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound (Predicted values based on analogous compounds)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| > 3000 | Aromatic and Aliphatic C-H Stretch | Medium-Weak |

| 1610 - 1400 | C=C and C=N Ring Stretching | Medium-Strong |

| 1100 - 1000 | C-F Stretching | Strong |

| 600 - 500 | C-Br Stretching | Medium-Weak |

Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Vibrations that are symmetric and involve changes in polarizability are often strong in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric "ring breathing" mode of the substituted pyridine ring, which is a strong and sharp band typically found near 1000 cm⁻¹. nih.govmdpi.com The C-Br stretch may also give rise to a more intense signal in the Raman spectrum compared to its FT-IR absorption. The C-F stretches are also observable, though they are typically less intense than in the IR spectrum. The combination of FT-IR and Raman spectra provides a comprehensive vibrational analysis of the molecule. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In molecules like this compound, the primary electronic transitions observed are typically π-π* and n-π* transitions associated with the pyridine ring.

The pyridine ring itself exhibits characteristic absorptions, which are modulated by the electronic effects of its substituents. researchgate.netnist.gov The bromine atom at the 4-position and the difluoromethyl group at the 3-position both exert significant influence. The lone pairs on the nitrogen atom give rise to a weak n-π* (non-bonding to anti-bonding) transition, which is often observed as a shoulder on the longer wavelength side of the more intense π-π* bands in non-polar solvents. In polar, protic solvents, this n-π* transition typically undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through hydrogen bonding. rsc.org

The π-π* transitions, arising from the promotion of electrons within the aromatic π-system, are generally more intense. The presence of a bromine atom, a deactivating but ortho-para directing group, and the strongly electron-withdrawing difluoromethyl group can cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine. nih.gov While specific experimental data for this compound is not extensively reported, analogous substituted pyridines suggest that the primary π-π* absorption bands would likely appear in the 260-290 nm range.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected Wavelength (λmax) Range (nm) | Solvent Effects |

|---|---|---|

| n-π* | 270 - 300 | Hypsochromic (blue) shift in polar solvents |

Note: This data is predictive and based on the analysis of similarly substituted pyridine compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of a compound's molecular formula by measuring the mass-to-charge ratio (m/z) with very high accuracy. escholarship.orgmdpi.com For this compound, the molecular formula is C₆H₄BrF₂N. sigmaaldrich.comsigmaaldrich.com

The monoisotopic mass of this compound can be calculated using the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). The presence of bromine is particularly distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic isotopic pattern in the mass spectrum for the molecular ion [M]⁺ and any bromine-containing fragments.

In an HRMS experiment, the compound would be expected to show a molecular ion peak [M]⁺ and its isotopic counterpart [M+2]⁺ with nearly equal intensity. The high mass accuracy of the measurement allows for the confident assignment of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Fragmentation patterns observed in the mass spectrum provide further structural information. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the difluoromethyl group.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄BrF₂N |

| Nominal Mass | 207 g/mol |

| Calculated Monoisotopic Mass ([M]⁺ for ⁷⁹Br) | 206.9518 u |

| Calculated Monoisotopic Mass ([M+2]⁺ for ⁸¹Br) | 208.9497 u |

Note: The calculated masses are based on IUPAC isotopic abundances. Fragmentation is predictive.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density of a crystalline solid. carleton.edursc.org This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Although a specific single-crystal structure of this compound is not available in the cited literature, analysis of related structures, such as other halogenated pyridines, allows for a reliable prediction of its key structural features. ekb.egresearchgate.net The analysis would involve mounting a suitable single crystal on a diffractometer and collecting diffraction data. ncl.ac.ukyoutube.comyoutube.com

The pyridine ring is expected to be planar. The C-Br bond length would be consistent with that of other brominated aromatic compounds. The C-C and C-N bond lengths within the pyridine ring will show the characteristic pattern of an aromatic heterocycle. The geometry around the carbon of the difluoromethyl group will be tetrahedral, with C-F and C-H bond lengths typical for such groups. The analysis would also reveal the unit cell parameters and the space group in which the compound crystallizes.

Table 3: Predicted Key Crystallographic Parameters for this compound

| Parameter | Predicted Value/Range |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

Note: These parameters are predictive, based on data from analogous crystal structures.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with functions like dₙₒᵣₘ (normalized contact distance), which highlights regions of close intermolecular contact. nih.gov Red spots on the dₙₒᵣₘ surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds.

For this compound, the analysis would likely reveal a variety of weak intermolecular forces governing the crystal packing. Given the atomic composition, the most significant interactions would be:

H···H contacts: Typically comprising a large percentage of the surface. nih.gov

H···F and H···Br contacts: Representing weak hydrogen bonds and halogen-related interactions. nih.gov

C-H···N interactions: Weak hydrogen bonds involving the pyridine nitrogen as an acceptor.

Halogen bonding (C-Br···N or C-Br···F): The bromine atom can act as a halogen bond donor.

π–π stacking: Interactions between the aromatic pyridine rings of adjacent molecules, visualized using the shape index on the Hirshfeld surface. nih.gov

Table 4: Predicted Hirshfeld Surface Contact Percentages for this compound

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | 35 - 45% |

| H···F/F···H | 20 - 30% |

| H···Br/Br···H | 15 - 25% |

| C···H/H···C | 5 - 10% |

| N···H/H···N | < 5% |

| Br···F/F···Br | < 5% |

Note: This data is predictive and based on Hirshfeld analyses of similarly functionalized aromatic compounds. ekb.egnih.govresearchgate.net

Computational and Theoretical Investigations of 4 Bromo 3 Difluoromethyl Pyridine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to use DFT methods, like the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to analyze the properties of organic molecules. Such studies have been performed on various substituted pyridines to understand their reactivity and structure. ias.ac.inresearchgate.netnih.govresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the equilibrium geometry. For a molecule like 4-Bromo-3-(difluoromethyl)pyridine, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would investigate the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, particularly concerning the difluoromethyl group (-CHF₂). The relative energies of different conformers would be calculated to determine the most stable conformation. While general principles of geometry optimization are well-documented youtube.comnih.govyoutube.comyoutube.com, specific optimized parameters and conformational analysis for this compound are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. A small energy gap suggests higher reactivity. For many pyridine (B92270) derivatives, these values have been calculated to predict their behavior. ias.ac.innih.govirjweb.comresearchgate.net However, the specific HOMO, LUMO, and energy gap values for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Red regions typically denote negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would predict the reactive sites. One would expect negative potential around the nitrogen atom and positive potential around the hydrogen atoms and potentially the bromine atom (a phenomenon known as a σ-hole). nih.govacs.org Without specific calculations, a detailed map and its corresponding potential values cannot be presented.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. This type of analysis has been applied to other bromo-pyridine compounds to understand their stability. nih.govniscair.res.innih.gov The specific NBO interactions and stabilization energies for this compound are not documented.

Prediction and Analysis of Vibrational Spectra

Theoretical vibrational analysis involves calculating the frequencies and intensities of the fundamental modes of vibration. These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental FT-IR and FT-Raman spectra to make precise assignments of the observed bands. The calculations help in understanding the vibrational characteristics associated with different functional groups, such as C-H, C-F, C-Br, and the pyridine ring modes. Studies on similar fluorinated and brominated pyridine compounds have shown good agreement between theoretical and experimental spectra. nih.govnih.gov A predicted vibrational spectrum for this compound is not available.

Theoretical Evaluation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). bohrium.comnih.gov These theoretical predictions are a valuable tool for assigning signals in experimental NMR spectra and confirming molecular structures. Predicting the ¹⁹F NMR shifts for the difluoromethyl group would be of particular interest. rsc.orgresearchgate.net While methods for predicting NMR shifts for fluorinated aromatic compounds exist, specific calculated values for this compound are not found in the literature.

Quantum Chemical Calculations for Energetic Profiles

Quantum chemical calculations are instrumental in determining the energetic landscapes of molecules, providing insights into conformational stability and reactivity. For pyridine derivatives containing a difluoromethyl group, computational methods are used to evaluate the energies of different conformers and rotational barriers.

Studies on related fluorinated molecules have shown that the presence of intramolecular interactions significantly influences the energetic profile. For instance, in a molecule designed to study intramolecular hydrogen bonding, the conformer that allows for this interaction was found to be energetically more stable. Semi-empirical molecular orbital theory (using the AM1 Hamiltonian) has been employed to optimize the geometry of both hydrogen-bonded and non-hydrogen-bonded conformations, confirming them as energy minima. The calculated energy difference revealed the higher stability of the hydrogen-bonded form. bohrium.com

Table 1: Calculated Energetic Stabilization via Intramolecular Interactions

| Interacting Groups | Molecule Type | Computational Method | Calculated Energy Stabilization |

| Difluoromethyl and Carbonyl | Pyrazole Carboxamide | AM1 Hamiltonian | Hydrogen-bonded form more stable |

| Difluoromethyl and Nitro | o-Nitrophenol analogue | Not Specified | 4.3 kcal/mol |

This table illustrates the energetic stabilization calculated for molecules where the difluoromethyl group can form an intramolecular hydrogen bond.

Investigation of Stereoelectronic Effects on Reactivity and Conformation

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are pronounced in molecules containing the highly electronegative fluorine atom. In this compound, the interplay between the pyridine ring, the bromo substituent, and the difluoromethyl group governs its chemical behavior.

The electronic effects of substituents on the pyridine ring play a critical role in the molecule's reactivity. nih.gov The presence of electron-withdrawing groups can hinder certain reactions, while the position of substituents influences the outcome due to both steric and electronic factors. nih.govnih.gov For example, computational and experimental studies on N-difluoromethylated amides show that intramolecular hydrogen bonding and n→π* interactions are major determinants of conformational preferences. rsc.org In some cases, the trans conformer is stabilized by electron donation from a fluorine atom, which enhances amide resonance. rsc.org

The difluoromethyl group itself is considered a lipophilic bioisostere of a hydroxyl group, but its electronic influence is distinct. nih.gov The reactivity of the Ar-CF2H moiety can be harnessed by deprotonation using a combination of a Brønsted superbase and a weak Lewis acid, which exposes a nucleophilic Ar-CF2− synthon, enabling the formation of new bonds. acs.org This demonstrates how the electronic character of the difluoromethyl group can be modulated for synthetic purposes.

Computational Assessment of Hydrogen Bonding Characteristics of the Difluoromethyl Group

While not a classical hydrogen bond donor, the C-H bond in a difluoromethyl group can participate in weak hydrogen bonding, a characteristic that has been extensively investigated using computational methods. bohrium.com This interaction is considered a key factor in the bioactivity of some CF2H-containing molecules. bohrium.comrsc.org

Ab initio molecular orbital calculations have been performed to model these interactions. Studies on model systems, such as a difluoromethane-formaldehyde complex, were analyzed at the MP2/6-31G* level to determine the geometry and energy of the hydrogen bond. bohrium.com These calculations revealed that the difluoromethyl group acts as a weak hydrogen bond donor, with a calculated interaction energy of approximately -1 kcal/mol and an optimal H---O distance of about 2.4 Å. bohrium.com This donor capacity, while weaker than that of traditional donors like OH and NH groups, is significant for designing molecules where a more lipophilic hydrogen bond donor is advantageous. bohrium.com

Table 2: Computed Hydrogen Bonding Parameters for the Difluoromethyl Group

| Model System | Computational Level | Parameter | Calculated Value |

| Difluoromethane-Formaldehyde | MP2/6-31G | Interaction Energy | ~ -1 kcal/mol |

| Difluoromethane-Formaldehyde | MP2/6-31G | H---O Distance | ~ 2.4 Å |

This table summarizes key parameters from computational assessments of the difluoromethyl group's ability to act as a hydrogen bond donor.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms and analyze the high-energy transition states that govern reaction rates. For reactions involving difluoromethylated compounds, Density Functional Theory (DFT) and other methods are used to map out reaction pathways.

One area of study involves the generation of difluorocarbene from precursors like (bromodifluoromethyl)trimethylsilane. DFT calculations (using the PBE0 functional with the 6-311+G(d,p) basis set) have shown that while the uncatalyzed fragmentation has a high activation energy, the presence of a Lewis base like hexamethylphosphoramide (B148902) (HMPA) significantly lowers the energy of the transition state for decomposition. cas.cn

More complex mechanisms, such as energy transfer (EnT) catalyzed dearomative cycloadditions of heteroarenes, have also been modeled. acs.orgacs.org Mechanistic proposals, supported by calculations, suggest that a photoexcited catalyst transfers energy to the heteroarene, promoting it to a triplet state. acs.orgacs.org This triplet intermediate can then undergo further reactions, such as radical recombination and electrocyclization, to form the final product. acs.orgacs.org Computational analysis, including Mulliken population analysis, helps to understand the spin density distribution in these triplet state intermediates. acs.org

Advanced computational studies have also explored post-transition-state dynamics. In some palladium-catalyzed reactions, it has been shown through simulations that a single transmetalation transition state can lead directly to both cis- and trans-isomers due to post-transition-state bifurcation, a phenomenon that has a profound impact on product selectivity. acs.org

Table 3: Examples of Computational Methods in Reaction Mechanism Analysis

| Reaction Type | System Studied | Computational Method/Theory | Key Finding |

| Difluorocarbene Generation | Me3SiCF2Br with HMPA | DFT (PBE0/6-311+G(d,p)) | Lewis base (HMPA) significantly lowers the transition state energy for carbene formation. cas.cn |

| Dearomative Cycloaddition | Monocyclic Heteroarenes | Energy Transfer (EnT) Catalysis, Mulliken Population Analysis | Reaction proceeds via a triplet-state intermediate generated by energy transfer from a photocatalyst. acs.orgacs.org |

| Transmetalation | Pd(II) Complexes | DFT, Reaction Trajectory Analysis | A single transition state can lead to multiple products via post-transition-state bifurcation. acs.org |

This table highlights the application of various computational techniques to understand the mechanisms of reactions involving fluorinated compounds.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block for Constructing Complex Organic Molecules

4-Bromo-3-(difluoromethyl)pyridine is a highly valued building block in organic synthesis due to its inherent structural features that allow for diverse chemical transformations. The presence of a bromine atom on the pyridine (B92270) ring provides a reactive handle for numerous cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

Chemists widely utilize this compound in Suzuki-Miyaura couplings to form new carbon-carbon bonds, in Buchwald-Hartwig aminations to introduce nitrogen-containing groups, and in Sonogashira couplings to create carbon-carbon triple bonds. These reactions enable the systematic and controlled assembly of intricate organic structures from simpler precursors. The difluoromethyl group, with its strong electron-withdrawing properties, influences the reactivity of the pyridine ring, thereby guiding the regioselectivity of subsequent chemical modifications.

Utility as a Precursor for Novel Fluorinated Drug Candidates and Pharmaceutical Intermediates

The strategic incorporation of fluorine atoms into drug molecules is a well-established method in medicinal chemistry to enhance key properties such as metabolic stability, binding affinity, and bioavailability. This compound is a key precursor for introducing the difluoromethyl (CF2H) moiety into new drug candidates. This group often acts as a bioisostere for hydroxyl or thiol groups, and can also function as a hydrogen bond donor.

Its application as a precursor is evident in the synthesis of various targeted therapies, including potent and selective kinase inhibitors. For instance, it has been instrumental in the development of inhibitors for Bruton's tyrosine kinase (BTK), which are under investigation for the treatment of certain cancers and autoimmune disorders. The synthesis of these complex molecules often involves a series of reactions starting from the this compound core, which is progressively elaborated to yield the final active pharmaceutical ingredient.

Influence of the Difluoromethyl Group on Pharmacologically Relevant Molecular Properties

The difluoromethyl group imparts unique physicochemical and pharmacological characteristics to the molecules in which it is incorporated. Its distinct electronic nature and capacity for specific molecular interactions make it a valuable functional group in modern drug design.

The potent electron-withdrawing effect of the difluoromethyl group significantly alters the electronic landscape of the pyridine ring, which in turn can enhance its binding affinity for biological targets. This enhancement can be attributed to several factors:

pKa Modulation: The CF2H group lowers the pKa of the pyridine nitrogen, influencing its protonation state at physiological pH. This is crucial for optimizing ionic interactions with amino acid residues within a receptor's binding site.

Dipole Interactions: The strong dipole moment of the C-F bonds can result in favorable dipole-dipole or charge-dipole interactions with the target protein, contributing to a more stable binding complex.

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, forming specific, affinity-enhancing interactions with the biological target.

A practical application of these principles is in the design of enzyme inhibitors where a hydrogen bond donor is essential for potent activity. The CF2H group can effectively mimic the hydrogen bonding of a hydroxyl group while providing superior metabolic stability.

The difluoromethyl group is frequently used as a bioisostere for other functional groups, particularly the hydroxyl (-OH) and thiol (-SH) groups. This substitution can lead to significant improvements in a drug candidate's pharmacological profile.

Metabolic Stability: Hydroxyl and thiol groups are often susceptible to metabolic oxidation or conjugation, leading to rapid elimination of the drug. The CF2H group is considerably more resistant to such metabolic processes, thereby extending the drug's duration of action.

pKa Mimicry: The CF2H group can approximate the pKa of a phenol, allowing it to maintain similar ionic interactions with a target while being less prone to metabolic degradation.

Conformational Control: The steric and electronic properties of the difluoromethyl group can influence the conformational preferences of a molecule, potentially leading to a more favorable orientation within a binding pocket.

Table of Bioisosteric Replacements

| Original Functional Group | Bioisosteric Replacement | Key Advantages of CF2H Replacement |

|---|---|---|

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Enhanced metabolic stability, pKa modulation |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Increased resistance to oxidation |

Development of Novel Reagents and Synthons Derived from this compound

The chemical reactivity of this compound facilitates its conversion into a range of other valuable reagents and synthons for organic synthesis.

Boronic Acids and Esters: The bromo substituent can be transformed into a boronic acid or a boronic ester. The resulting 3-(difluoromethyl)pyridine-4-boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of the 3-(difluoromethyl)pyridyl moiety into diverse molecular frameworks.

Organometallic Reagents: Under carefully controlled conditions, Grignard or organolithium reagents can be prepared from this compound. These organometallic species can then react with a variety of electrophiles to form new chemical bonds.

Stannanes and Silanes: The bromo group can also be converted into trialkylstannyl or trialkylsilyl groups, which are useful in other types of cross-coupling reactions, such as Stille couplings.

The development of these derivative reagents significantly broadens the synthetic utility of the parent compound, making the 3-(difluoromethyl)pyridyl structural unit readily available for incorporation into a vast array of complex and potentially therapeutic molecules.

Application in the Generation of Chemical Libraries and Diversity-Oriented Synthesis

Extensive research reveals no specific documented applications of this compound in the generation of chemical libraries or for diversity-oriented synthesis. While the structural motifs present in this compound—a halogenated pyridine core and a difluoromethyl group—are of significant interest in medicinal chemistry and could theoretically serve as a scaffold for library synthesis, there is no available scientific literature to substantiate this use.

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often starting from a common core. The reactivity of the bromine atom in this compound would, in principle, allow for a variety of cross-coupling reactions, and the pyridine ring itself offers sites for further functionalization. These are key attributes for a starting material in a DOS campaign.

Similarly, the generation of chemical libraries for high-throughput screening often relies on robust and versatile building blocks. A compound like this compound could potentially be utilized to generate a collection of related compounds, each with unique properties conferred by modifications at the bromine and other positions on the pyridine ring.

However, despite these theoretical possibilities, a thorough review of chemical databases and the scientific literature does not provide any specific examples or detailed research findings where this compound has been explicitly employed for these purposes. Therefore, no data tables or detailed research findings on its application in chemical library generation or diversity-oriented synthesis can be presented.

Retrosynthetic Perspectives and Synthesis Planning for 4 Bromo 3 Difluoromethyl Pyridine

Strategic Disconnections of the Pypyridine Core and Substituents

The retrosynthesis of 4-Bromo-3-(difluoromethyl)pyridine can commence with the disconnection of the substituents from the pyridine (B92270) ring. Given the ortho-para directing nature of the bromine atom and the meta-directing nature of the difluoromethyl group in electrophilic aromatic substitution, the final substitution pattern is a key consideration.

A primary disconnection strategy involves breaking the pyridine ring itself, a common approach for constructing substituted pyridines. advancechemjournal.com Classic methods like the Hantzsch pyridine synthesis offer a powerful tool for assembling the pyridine core from acyclic precursors. fiveable.mepharmaguideline.com This would involve a [3+3] fragment condensation approach.

Another key strategy focuses on late-stage functionalization, where the pyridine core is pre-formed, and the bromo and difluoromethyl groups are introduced sequentially. This approach leverages the inherent reactivity of the pyridine ring and its derivatives.

| Disconnection Approach | Precursors | Key Reactions |

| Pyridine Ring Formation | A β-keto ester, an aldehyde, and an ammonia source | Hantzsch Pyridine Synthesis |

| Late-stage Bromination | 3-(Difluoromethyl)pyridine | Electrophilic Bromination |

| Late-stage Difluoromethylation | 4-Bromopyridine | Radical Difluoromethylation |

Retrosynthetic Analysis of Carbon-Bromine Bonds

The carbon-bromine bond in this compound can be retrosynthetically disconnected to a precursor pyridine derivative that undergoes bromination. The position of the bromine atom at C-4 suggests an electrophilic aromatic substitution reaction on a 3-substituted pyridine.

The disconnection can be visualized as:

Target Molecule -> Precursor + Brominating Agent

This compound -> 3-(Difluoromethyl)pyridine + Br+

The forward reaction would involve the bromination of 3-(difluoromethyl)pyridine. The directing effect of the difluoromethyl group needs to be considered. While typically meta-directing, the reaction conditions can be optimized to favor substitution at the 4-position.

Alternatively, a Sandmeyer-type reaction offers another retrosynthetic pathway. This involves the diazotization of an amino group at the 4-position, followed by displacement with a bromide ion.

Target Molecule -> Precursor

This compound -> 4-Amino-3-(difluoromethyl)pyridine

This approach is advantageous as it provides a regiochemically controlled introduction of the bromine atom.

Retrosynthetic Analysis of Carbon-Difluoromethyl Bonds

The introduction of the difluoromethyl (CF2H) group is a critical step in the synthesis. The retrosynthetic disconnection of the C-CF2H bond leads to a precursor with a suitable functional group at the 3-position that can be converted to the difluoromethyl group.

A common strategy involves the disconnection to a formyl group:

Target Molecule -> Precursor + Difluoromethylating Agent

This compound -> 4-Bromo-3-formylpyridine + "CF2H-" synthon

The forward reaction would then involve the conversion of the aldehyde to the difluoromethyl group, for example, by using reagents like diethylaminosulfur trifluoride (DAST) or other modern difluoromethylating agents. Recent advancements have highlighted direct C-H difluoromethylation as a highly efficient method. nih.gov This approach would disconnect directly to 4-bromopyridine.

Another retrosynthetic approach involves a radical difluoromethylation of a pre-functionalized pyridine.

| Disconnection Strategy | Precursor | Reagents for Forward Synthesis |

| From an Aldehyde | 4-Bromo-3-formylpyridine | Deoxofluorinating agents (e.g., DAST) |

| Direct C-H Difluoromethylation | 4-Bromopyridine | Radical difluoromethylating agents |

Application of Functional Group Interconversions (FGI) in Retrosynthesis

Functional group interconversions (FGI) are integral to devising flexible and efficient synthetic routes. vanderbilt.eduub.edu In the context of this compound, FGI can be applied at various stages of the retrosynthesis to simplify precursors or to facilitate key bond-forming reactions.

For instance, the difluoromethyl group can be retrosynthetically derived from other functional groups. An aldehyde group, as mentioned previously, is a common precursor. Another possibility is the conversion of a carboxylic acid or its derivative at the 3-position.

A table summarizing potential FGIs is presented below:

| Target Functional Group | Precursor Functional Group | Reagents for Forward Synthesis |

| -CF2H | -CHO | DAST, XtalFluor, etc. |

| -CF2H | -COOH | SF4, or multi-step sequences |

| -Br | -NH2 | NaNO2, HBr, CuBr (Sandmeyer reaction) |

| -Br | -H | Br2, Lewis acid or radical initiator |

Integration of Computational and Machine Learning Approaches in Retrosynthetic Planning

Modern retrosynthetic analysis is increasingly benefiting from the integration of computational and machine learning tools. arxiv.orgzju.edu.cnarxiv.org These approaches can rapidly analyze vast reaction databases to propose novel and efficient synthetic routes that may not be immediately obvious to a human chemist.

Propose multiple disconnection strategies: By analyzing the structure, these tools can suggest various bond cleavages based on known chemical reactions. dntb.gov.ua

Rank potential synthetic routes: Algorithms can evaluate the proposed routes based on factors like reaction yield, step count, and the cost of starting materials.

Identify novel synthetic pathways: Machine learning models trained on large reaction datasets can sometimes identify non-intuitive or novel transformations. chemrxiv.org

The use of computational tools can augment the traditional, knowledge-based approach to retrosynthesis, providing a more comprehensive and data-driven strategy for the synthesis of complex molecules like this compound. These tools can help in navigating the complex reaction space and in the early identification of potential challenges in a proposed synthetic route. zju.edu.cn

Conclusion and Future Directions in the Research of 4 Bromo 3 Difluoromethyl Pyridine

Summary of Current Academic Research Advancements

Academic research has primarily positioned 4-Bromo-3-(difluoromethyl)pyridine as a key intermediate in synthetic chemistry. The presence of the bromine atom and the difluoromethyl group enhances its reactivity and potential biological activity, making it a valuable precursor. smolecule.com

Key areas of advancement include:

Pharmaceutical Synthesis: The compound serves as a foundational element in the synthesis of more complex, biologically active molecules. smolecule.com The pyridine (B92270) ring is a common feature in many pharmaceuticals, and the bromine at the 4-position acts as a convenient handle for introducing further molecular complexity through cross-coupling reactions.

Agrochemical Development: In agrochemical research, fluorinated pyridines are integral to the design of modern pesticides and herbicides. smolecule.comresearchgate.net The difluoromethyl group, in particular, is recognized for its ability to modulate properties like metabolic stability and binding affinity. researchgate.net this compound is therefore explored as a precursor for new agrochemical candidates.

Materials Science: The electronic properties imparted by the difluoromethyl group make this compound a subject of interest in materials science. smolecule.com Researchers are investigating its potential use in the synthesis of advanced materials that may possess specific and desirable electronic characteristics. smolecule.com

Coordination Chemistry: Studies have highlighted the potential of this compound as a ligand. The difluoromethyl group can enhance hydrogen bonding capabilities, which is a critical factor in designing molecules with high binding affinity to biological targets like proteins. smolecule.com

Emerging Methodologies in Halogenated and Fluorinated Pyridine Chemistry

The synthesis of specifically substituted pyridines like this compound relies on the broader field of pyridine functionalization, which has seen significant methodological progress. Synthesizing specific regioisomers of halogenated and fluorinated pyridines has historically been a challenge due to the electron-deficient nature of the pyridine ring. chemrxiv.org

Recent innovations are overcoming these hurdles:

Regioselective Halogenation: Traditional electrophilic aromatic substitution on pyridines often requires harsh conditions and yields mixtures of isomers. chemrxiv.org Modern methods offer greater control. One strategy involves the temporary transformation of the pyridine into a more reactive intermediate. For instance, a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates allows for the highly regioselective halogenation of pyridines at the 3-position under mild conditions. chemrxiv.orgchemrxiv.org Another approach uses designed phosphine (B1218219) reagents to install phosphonium (B103445) salts at the 4-position, which can then be displaced by a halide nucleophile, providing a route to 4-halopyridines. nih.govresearchgate.net

Advanced Difluoromethylation: The introduction of the difluoromethyl (CF2H) group is of great interest due to its unique properties as a lipophilic bioisostere of hydroxyl or thiol groups. researchgate.net A recently developed transition-metal-free method utilizes ethyl bromodifluoroacetate as an inexpensive and readily available reagent for the N-difluoromethylation of pyridines. scispace.comrsc.orgrsc.orgnih.gov For direct C-H difluoromethylation, a significant challenge, researchers have developed a strategy involving temporary dearomatization. uni-muenster.dechemeurope.com This approach can be switched to achieve site-selective difluoromethylation at either the meta- or para-position of the pyridine ring, addressing a long-standing problem in synthetic chemistry. uni-muenster.dechemeurope.comresearchgate.net

| Methodology | Key Reagents/Intermediates | Target Functionalization | Reference |

|---|---|---|---|

| Ring-Opening/Closing Halogenation | Zincke Imine Intermediates, N-halosuccinimides | 3-Halopyridines | chemrxiv.orgchemrxiv.org |

| Phosphonium Salt Displacement | Designed Heterocyclic Phosphines, Halide Nucleophiles | 4-Halopyridines | nih.govresearchgate.net |

| N-Difluoromethylation | Ethyl Bromodifluoroacetate | N-Difluoromethylated Pyridinium (B92312) Salts | scispace.comrsc.orgnih.gov |

| Site-Selective C-H Difluoromethylation | Temporary Dearomatization (Oxazino Pyridine Intermediates) | meta- or para-Difluoromethylation | uni-muenster.dechemeurope.comresearchgate.net |

Future Research Avenues and Potential Discoveries for this compound

The unique arrangement of functional groups on this compound opens up numerous avenues for future scientific exploration. The combination of a reactive bromine handle and a property-modulating difluoromethyl group makes it a highly promising platform for innovation.

Novel Pharmaceutical Scaffolds: Future work will likely focus on using the bromine atom for extensive diversification. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to attach a wide array of new functional groups at the 4-position, leading to large libraries of novel compounds for drug discovery screening. The difluoromethyl group's role as a hydrogen-bond donor and its impact on lipophilicity and metabolic stability will be critical in designing next-generation therapeutics. researchgate.netresearchgate.net

Advanced Agrochemicals: The proven importance of trifluoromethylpyridines in agrochemicals suggests a promising future for their difluoromethylated analogs. researchgate.netnih.gov Research can be directed towards synthesizing derivatives of this compound to develop new herbicides, fungicides, and insecticides with improved efficacy, selectivity, and environmental profiles.

PET Imaging Agents: The development of novel positron emission tomography (PET) tracers is a challenging but vital area of fluorine chemistry. acs.org The synthesis of meta-substituted fluorinated pyridines for PET is particularly difficult. Future research could explore the conversion of this compound into radiolabeled [¹⁸F] analogs. Such tracers could enable new ways to visualize and study biological processes in the brain and other organs. acs.org

Functional Materials: The incorporation of fluorinated groups can lead to materials with unique photophysical properties. researchgate.net Future studies could investigate the synthesis of polymers or organic electronic materials derived from this compound. These new materials might find applications as fluorophores for bioimaging or in the construction of advanced electronic devices.

Catalysis: The pyridine nucleus is a well-established ligand scaffold in catalysis. chemscene.com The electronic properties of the difluoromethyl group could be harnessed to fine-tune the behavior of metal catalysts. Future work might involve designing and synthesizing new ligands based on the this compound structure for use in asymmetric catalysis or other challenging chemical transformations. chemscene.com

Q & A

Q. What are the most reliable synthetic routes for 4-Bromo-3-(difluoromethyl)pyridine?

- Methodological Answer : Synthesis typically involves bromination and difluoromethylation. Key steps include:

- Bromination : Reacting 3-(difluoromethyl)pyridine with N-bromosuccinimide (NBS) under radical conditions (e.g., using AIBN as a catalyst in CCl₄ at 80°C) .

- Difluoromethylation : Introducing the difluoromethyl group via nucleophilic substitution using ClCF₂H or BrCF₂H in the presence of a base (e.g., K₂CO₃ in DMF) .

- Yield Optimization : Adjust reaction time (12–24 hrs) and temperature (80–100°C) to balance yield (60–85%) and purity.

Q. Which techniques are critical for structural characterization of this compound?

- Methodological Answer : Combine multiple analytical methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the difluoromethyl group shows distinct ¹⁹F NMR signals at δ -80 to -90 ppm .

- X-ray Crystallography : Resolves spatial arrangement and intermolecular interactions (e.g., halogen bonding between bromine and adjacent fluorines) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₆H₄BrF₂N: ~209.0 g/mol) .

Q. What are the common chemical reactions involving the bromine substituent?

- Methodological Answer : The bromine atom undergoes:

- Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ catalyst in THF/H₂O (yields: 70–90%) .

- Nucleophilic Substitution : Replace bromine with amines (e.g., piperazine) in DMSO at 120°C (yields: 50–75%) .

- Table :

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O, 80°C | 85% |

| Amination | Piperazine, DMSO | 120°C, 12h | 65% |

Q. How does the difluoromethyl group influence physicochemical properties?

- Methodological Answer : The -CF₂H group:

- Enhances Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .

- Modulates Electronic Effects : Electron-withdrawing nature stabilizes intermediates in nucleophilic substitutions .

- Bioavailability : Reduces metabolic degradation via cytochrome P450 enzymes due to fluorine’s steric shielding .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Use gradient methods:

- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2 to 6:4) .

- Recrystallization : Dissolve in hot ethanol, cool to -20°C for crystal formation .

- HPLC : For high-purity batches (>98%), use C18 columns with acetonitrile/water .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for derivatives?

- Methodological Answer :

- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance turnover .

- Solvent Effects : Replace THF with dioxane for higher boiling points (improves reaction completion) .

- Microwave Assistance : Reduce time (1–2 hrs vs. 24 hrs) while maintaining yields (85–90%) .

Q. How to resolve contradictions in reported reaction yields for bromination?

- Methodological Answer :

- Control Experiments : Replicate conditions from conflicting studies (e.g., NBS vs. Br₂) .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-brominated species) affecting yield .

- Kinetic Studies : Monitor reaction progress via in-situ IR to pinpoint optimal quenching times .

Q. What structure-activity relationships (SAR) are observed in kinase inhibitors derived from this compound?

- Methodological Answer :

- Substituent Positioning : The 3-(difluoromethyl) group enhances FGFR1 inhibition (IC₅₀: 12 nM) by forming hydrophobic contacts .

- Bromine Replacement : Replacing Br with -CN reduces activity (IC₅₀: >1 µM), highlighting halogen’s role in binding .

- Table :

| Derivative | Substituent | Kinase IC₅₀ (nM) |

|---|---|---|

| 4-Br-3-CF₂H | Br, CF₂H | 12 |

| 4-CN-3-CF₂H | CN, CF₂H | 1,200 |

Q. How do fluorine atoms affect electronic and conformational properties in target binding?

- Methodological Answer :

- Inductive Effects : The -CF₂H group lowers pKa of adjacent amines, enhancing solubility at physiological pH .

- Conformational Restriction : Fluorine’s electronegativity stabilizes gauche conformers, aligning pharmacophores optimally in kinase pockets .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) show fluorine’s contribution to charge distribution at HOMO/LUMO levels .

Q. What computational tools predict reactivity trends for difluoromethylated pyridines?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to assess binding modes in FGFR1 (PDB: 3RH0) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

- QSAR Models : Train models with descriptors like Hammett σ (fluorine’s electronic effect) and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。